molecular formula C23H25N3O5S2 B11240129 N-(1,3-benzodioxol-5-yl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11240129
M. Wt: 487.6 g/mol
InChI Key: NQYGQBFWNACLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. These intermediates are then coupled through a series of reactions, including sulfonation and acylation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.

    DNA Interaction: The compound could intercalate with DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4H-1,3-Benzodioxin-6-yl)acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide
  • N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE stands out due to its dual benzodioxole and quinoline structure, which imparts unique chemical and biological properties not commonly found in similar compounds.

Properties

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H25N3O5S2/c1-4-26(5-2)33(28,29)17-7-8-19-18(12-17)15(3)10-23(25-19)32-13-22(27)24-16-6-9-20-21(11-16)31-14-30-20/h6-12H,4-5,13-14H2,1-3H3,(H,24,27)

InChI Key

NQYGQBFWNACLFS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.